molecular formula C8H7FO3S B3040057 2-Fluoro-5-(methylsulphonyl)benzaldehyde CAS No. 1523116-19-9

2-Fluoro-5-(methylsulphonyl)benzaldehyde

Cat. No.: B3040057
CAS No.: 1523116-19-9
M. Wt: 202.2 g/mol
InChI Key: WMFJFNHSUPCFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(methylsulphonyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a fluorine atom at the 2-position and a methylsulphonyl (-SO₂CH₃) group at the 5-position of the benzene ring. The molecular formula is C₈H₇FO₃S, with a molecular weight of 202.21 g/mol. The methylsulphonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and solubility. While direct data on its synthesis or melting point are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceutical intermediates, particularly in the synthesis of epidermal growth factor receptor (EGFR) inhibitors .

Properties

IUPAC Name

2-fluoro-5-methylsulfonylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFJFNHSUPCFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methylsulphonyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorobenzene derivative.

    Sulfonylation: The fluorobenzene derivative undergoes sulfonylation to introduce the methylsulphonyl group. This step often involves the use of reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine.

    Formylation: The final step involves the formylation of the sulfonylated intermediate to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylsulphonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), other nucleophiles

Major Products

    Oxidation: 2-Fluoro-5-(methylsulphonyl)benzoic acid

    Reduction: 2-Fluoro-5-(methylsulphonyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-5-(methylsulphonyl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

    Biological Studies: It is employed in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzaldehyde depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methylsulphonyl group can influence the compound’s binding affinity and selectivity for these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and available physicochemical data for 2-Fluoro-5-(methylsulphonyl)benzaldehyde and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
This compound 2-F, 5-SO₂CH₃ C₈H₇FO₃S 202.21 Not provided High polarity due to -SO₂CH₃; used in EGFR inhibitor synthesis
2-Fluoro-5-methylbenzaldehyde 2-F, 5-CH₃ C₈H₇FO 138.14 Not provided Electron-donating -CH₃ group; intermediate for further derivatization
2-Fluoro-5-(trifluoromethyl)benzaldehyde 2-F, 5-CF₃ C₈H₄F₄O 196.12 886497-81-0 Strong electron-withdrawing -CF₃; used in aldol-SNAr reactions to form naphthols
2-Bromo-5-fluorobenzaldehyde 2-Br, 5-F C₇H₄BrFO 203.01 Not provided Bromine enables cross-coupling reactions; precursor to bioactive molecules
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃ C₈H₇FO₂ 154.14 19415-51-1 Methoxy group (-OCH₃) enhances resonance effects; research intermediate
4-Fluoro-3-(trifluoromethyl)benzaldehyde 4-F, 3-CF₃ C₈H₄F₄O 196.12 Not provided Positional isomer of CF₃-substituted analogs; specialty chemical applications
Key Observations:
  • Electron Effects : The methylsulphonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing, increasing the electrophilicity of the aldehyde group compared to electron-donating substituents like -CH₃ or -OCH₃. This enhances reactivity in nucleophilic aromatic substitution (SNAr) or condensation reactions .
  • Melting Points : While data for the target compound are unavailable, 4-(methylsulphonyl)benzaldehyde (a positional isomer) has a high melting point (156–159°C) due to polarity and symmetry . The target compound likely exhibits similar thermal stability.
  • Solubility: Sulfonyl and trifluoromethyl groups reduce solubility in non-polar solvents compared to methyl or methoxy analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(methylsulphonyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(methylsulphonyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.